Triclabendazole

Description

Structure

3D Structure

Properties

IUPAC Name |

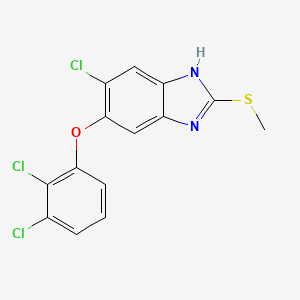

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043952 | |

| Record name | Triclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

68786-66-3 | |

| Record name | Triclabendazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68786-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclabendazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068786663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Triclabendazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759250 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triclabendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole, 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICLABENDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4784C8E03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

189-191 | |

| Record name | Triclabendazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12245 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Core Mechanism of Triclabendazole Against Fasciola hepatica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms through which triclabendazole (TCBZ), the frontline treatment for fascioliasis, exerts its potent anthelmintic activity against the liver fluke, Fasciola hepatica. The document synthesizes key research findings on the drug's primary target, metabolic activation, physiological effects, and the emerging challenge of resistance.

Executive Summary

This compound, a benzimidazole derivative, is uniquely effective against both mature and immature stages of Fasciola hepatica. Its primary mechanism of action is the disruption of microtubule-dependent processes within the parasite, a consequence of its interaction with the protein β-tubulin.[1][2] TCBZ is a prodrug, metabolized by the host and the parasite into its active sulfoxide (TCBZ-SO) and sulfone (TCBZ-SO₂) forms, which are absorbed through the fluke's outer layer, the tegument.[3][4] This interaction leads to catastrophic failure of vital cellular functions, including transport and structural integrity, culminating in paralysis and death of the parasite. While microtubule disruption is the principal mechanism, evidence also suggests secondary effects on energy metabolism and signaling pathways, such as the inhibition of adenylate cyclase.[5][6] Resistance to TCBZ is a growing concern and is thought to be multifactorial, involving mechanisms such as increased drug efflux via ATP-binding cassette (ABC) transporters like P-glycoprotein.[3][7]

Metabolic Activation and Cellular Uptake

This compound is administered orally and is readily absorbed. In the host, it undergoes extensive first-pass metabolism, primarily in the liver, where it is oxidized to this compound sulfoxide (TCBZ-SO) and, to a lesser extent, this compound sulfone (TCBZ-SO₂).[1][5] TCBZ-SO is considered the primary active metabolite.[8] These metabolites are then absorbed by the parasite directly through its tegument.[3][9] Studies have shown that even when the oral route of the fluke is ligated, the drug effectively disrupts the tegument, confirming that transtegumental absorption is the predominant route of entry.[9][10][11]

The parasite itself is also capable of metabolizing TCBZ. In vitro studies have demonstrated that F. hepatica can oxidize TCBZ to its sulfoxide metabolite.[4]

Visualization of this compound Metabolism

The metabolic conversion of TCBZ is a critical prerequisite for its anthelmintic activity.

Caption: Metabolic activation and uptake pathway of this compound.

Primary Mechanism: Disruption of Microtubule Dynamics

The core mechanism of TCBZ's action is its interference with the formation and function of microtubules.[1][2]

Interaction with β-Tubulin

This compound and its active metabolites bind to β-tubulin, a subunit of the microtubules.[3] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the parasite's cytoskeleton.[3] This disruption affects numerous cellular processes that are dependent on microtubule integrity:

-

Intracellular Transport: Vesicle and organelle movement is impaired.

-

Cell Division: Mitosis is arrested due to the failure of spindle formation.

-

Maintenance of Cell Shape: The structural integrity of cells, particularly the tegumental syncytium, is compromised.[12]

-

Nutrient Absorption: Microtubule-dependent absorptive processes are inhibited.

Molecular docking studies suggest that TCBZ and its metabolites have a high affinity for the nucleotide-binding site of F. hepatica β-tubulin, which can lead to microtubule disruption.[13][14] Interestingly, TCBZ-SO₂ has been shown to have a significantly higher binding affinity than other ligands across all isotypes of β-tubulin.[13][14]

Tegumental Disruption

The most visually dramatic effect of TCBZ treatment is the extensive damage to the fluke's tegument.[5] This is a direct consequence of microtubule disruption. Electron microscopy reveals severe swelling, blebbing, and the eventual erosion of the tegumental syncytium.[15] This damage compromises the parasite's ability to protect itself from the host's immune response and maintain its osmotic balance, leading to paralysis and death.

Visualization of Microtubule Disruption

The following diagram illustrates the cascade of events initiated by TCBZ's interaction with β-tubulin.

Caption: Mechanism of this compound-induced microtubule disruption.

Secondary and Other Proposed Mechanisms

While microtubule disruption is the primary mode of action, other mechanisms may contribute to the efficacy of TCBZ.

Inhibition of Adenylate Cyclase

Some studies have proposed that TCBZ may inhibit adenylate cyclase activity.[5][6] Adenylate cyclase is a key enzyme in the production of cyclic AMP (cAMP), a crucial second messenger in many signaling pathways that regulate carbohydrate metabolism and motility.[6] Inhibition of this enzyme would have pleiotropic effects on the parasite's metabolism and function.

Effects on Energy Metabolism and Excretory-Secretory Products

Proteomic studies have revealed that TCBZ treatment alters the expression of proteins involved in energy metabolism and stress responses.[16][17][18] Furthermore, TCBZ has been shown to affect the excretory-secretory products (ESP) of F. hepatica. In vitro treatment with TCBZ resulted in a significant increase in the total protein concentration of ESPs but a decrease in the activity of secreted protease enzymes.[19][20] These proteases are vital for the parasite's invasion, migration, and nutrition.[19]

Mechanisms of Resistance

The emergence of TCBZ-resistant F. hepatica strains poses a significant threat to fascioliasis control.[21] Resistance is likely multifactorial, with several proposed mechanisms.

Increased Drug Efflux

A primary proposed mechanism of resistance involves the increased efflux of TCBZ and its metabolites from the parasite's cells, mediated by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (Pgp).[3][7] Studies have shown that co-incubation with Pgp inhibitors, such as ivermectin, can decrease the efflux of TCBZ in resistant flukes, partially restoring susceptibility.[3]

Altered Drug Metabolism

Differences in drug metabolism between susceptible and resistant fluke isolates have been observed, suggesting this may play a role in resistance.

Target Site Modification

While alterations in the β-tubulin gene are a common mechanism of benzimidazole resistance in other helminths, no consistent amino acid substitutions in β-tubulin have been definitively linked to TCBZ resistance in F. hepatica.[15][22]

Visualization of Resistance Mechanisms

The following diagram outlines the key proposed mechanisms of TCBZ resistance in F. hepatica.

Caption: Proposed mechanisms of this compound resistance in F. hepatica.

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of this compound and its metabolites.

Table 1: In Vitro Efficacy of this compound and its Metabolites on F. hepatica

| Compound | Concentration | Exposure Time | Effect | Reference |

| This compound | 10-25 µM | 24 hours | Strong inhibition of motility | [23] |

| TCBZ-Sulfoxide | 15 µg/mL | 24 hours | Tegumental disruption, death of 50-67% of adult flukes | [10][24] |

| TCBZ-Sulfoxide | 50 µg/mL | 6-18 hours | Extensive tegumental damage in susceptible flukes | [15] |

| TCBZ-Sulfone | 15 µg/mL | 72 hours | Decreased movement, death of 50-67% of adult flukes | [24] |

| TCBZ-Sulfoxide | - | 12-48 hours | 21.8% of flukes classified as susceptible | [25] |

Table 2: In Vivo Efficacy of this compound against Adult F. hepatica in Rats

| Compound | ED₅₀ (mg/kg) | 95% Confidence Interval (ED₅₀) | ED₉₅ (mg/kg) | 95% Confidence Interval (ED₉₅) | Reference |

| This compound | 2.7 | 2.0, 4.4 | 11.7 | 8.4, 19.1 | [24] |

Table 3: Effects of this compound on F. hepatica Excretory-Secretory Products (in vitro)

| Parameter | Control Group | TCBZ-Treated Group | P-value | Reference |

| Mean Protein Concentration (µg/mL) | 196.1 ± 14.52 | 376.4 ± 28.20 | <0.05 | [19][20] |

| Mean Protease Activity (U/mL) | 0.37 ± 0.1 | 0.089 ± 0.03 | <0.05 | [19][20] |

| Mean Total Protein (µg/mL) | 396 | 718 | <0.05 | [26] |

Table 4: Biotransformation Rates of this compound

| Process | Enzyme Source | Rate | Reference |

| TCBZ Sulfoxidation | Sheep Liver Microsomes | Significantly greater than sulfonation of TCBZ-SO (p<0.01) | [4] |

| TCBZ Oxidation to TCBZ-SO | F. hepatica Microsomes | 0.09 nmol/min/mg protein | [4] |

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of this compound.

In Vitro Culture and Drug Sensitivity Assay of F. hepatica

Objective: To assess the viability and motility of F. hepatica following exposure to this compound and its metabolites.

Protocol:

-

Parasite Collection: Adult F. hepatica are collected from the bile ducts of naturally or experimentally infected cattle or sheep at necropsy.[26][27]

-

Washing and Sterilization: Flukes are washed multiple times in a balanced salt solution (e.g., Hedon-Fleig) or culture medium (e.g., RPMI-1640) supplemented with antibiotics to remove host tissue and contaminants.[27]

-

Cultivation: Flukes are maintained individually or in small groups in multi-well plates containing culture medium (e.g., RPMI-1640, NCTC 135) supplemented with serum and antibiotics, at 37°C in a 5% CO₂ atmosphere.[11][24][27]

-

Drug Preparation and Exposure: this compound and its metabolites are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at desired final concentrations (e.g., 15-50 µg/mL). Control wells contain the solvent alone.[10][15][24]

-

Viability Assessment: Fluke motility and viability are observed and scored at regular intervals (e.g., 24, 48, 72 hours) under a dissecting microscope. A scoring system (e.g., 0 = dead, 3 = normal movement) is typically used.[24][25]

Electron Microscopy of Tegumental Disruption

Objective: To visualize the ultrastructural changes in the F. hepatica tegument after treatment with this compound.

Protocol:

-

Sample Preparation: Flukes are treated in vitro as described above.

-

Fixation: Flukes are fixed in a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) for several hours at 4°C.

-

Post-fixation: Samples are post-fixed in a secondary fixative (e.g., 1% osmium tetroxide in buffer).

-

Dehydration and Drying (for SEM): Samples are dehydrated through a graded series of ethanol and then critical-point dried.

-

Embedding and Sectioning (for TEM): Samples are dehydrated and embedded in resin. Ultrathin sections are cut using an ultramicrotome.

-

Coating (for SEM): Dried samples are mounted on stubs and sputter-coated with gold or gold-palladium.

-

Staining (for TEM): Ultrathin sections are stained with uranyl acetate and lead citrate.

-

Imaging: Samples are examined using a scanning electron microscope (SEM) or transmission electron microscope (TEM).

Proteomic Analysis of F. hepatica Response

Objective: To identify changes in the protein expression profile of F. hepatica following this compound treatment.

Protocol:

-

Sample Preparation: Susceptible and resistant isolates of F. hepatica are cultured in vitro with and without exposure to TCBZ-SO.[16][17]

-

Protein Extraction: The soluble proteomes are extracted from the flukes by homogenization and centrifugation.

-

Two-Dimensional Gel Electrophoresis (2-DE):

-

First Dimension (Isoelectric Focusing): Proteins are separated based on their isoelectric point (pI) on an IPG strip.

-

Second Dimension (SDS-PAGE): The IPG strip is then placed on top of a polyacrylamide gel, and proteins are separated based on their molecular weight.

-

-

Gel Staining and Image Analysis: Gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and the protein spot patterns are analyzed using specialized software to identify differences in protein expression between treated and control groups.[16][17]

-

Protein Identification: Protein spots of interest are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

Database Searching: The mass spectrometry data is used to search protein databases to identify the proteins.[16][17]

Conclusion

The mechanism of action of this compound against Fasciola hepatica is primarily centered on the disruption of microtubule polymerization through the binding of its active sulfoxide and sulfone metabolites to β-tubulin. This leads to widespread cellular dysfunction, most notably severe tegumental damage, which ultimately results in the death of the parasite. While other mechanisms, such as the inhibition of adenylate cyclase and alterations in energy metabolism, may contribute to its efficacy, the interaction with tubulin remains the core of its potent flukicidal activity. Understanding these intricate molecular interactions is paramount for monitoring and overcoming the growing challenge of TCBZ resistance and for the development of next-generation fasciolicides.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Differences in the Susceptibility Patterns to this compound Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avensonline.org [avensonline.org]

- 4. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. A major locus confers this compound resistance in Fasciola hepatica and shows dominant inheritance | PLOS Pathogens [journals.plos.org]

- 8. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A transmission electron microscope study on the route of entry of this compound into the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A scanning electron microscope study on the route of entry of this compound into the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A scanning electron microscope study on the route of entry of this compound into the liver fluke, Fasciola hepatica | Parasitology | Cambridge Core [cambridge.org]

- 12. Evidence of sequestration of this compound and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Comparative proteomic analysis of this compound response in the liver fluke Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound Effect on Protease Enzyme Activity in the Excretory- Secretory Products of Fasciola hepatica in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Current Threat of this compound Resistance in Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Differences in the Susceptibility Patterns to this compound Sulfoxide in Field Isolates of Fasciola hepatica Are Associated with Geographic, Seasonal, and Morphometric Variations | MDPI [mdpi.com]

- 26. This compound (Anthelmintic Drug) Effects on the Excretory- Secretory Proteome of Fasciola hepatica in Two Dimension Electrophoresis Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Optimization and workflow of in vitro culture of adult Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Triclabendazole

Triclabendazole is a potent benzimidazole anthelmintic agent, distinguished by its high efficacy against both mature and immature stages of liver flukes of the Fasciola genus. This technical guide provides a comprehensive overview of its core chemical properties, structure, and the experimental methodologies used for their determination, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the table below, providing a quantitative basis for its characterization and formulation.

| Property | Value | Reference(s) |

| IUPAC Name | 6-chloro-5-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole | [2][3] |

| Chemical Formula | C₁₄H₉Cl₃N₂OS | [3][4] |

| Molecular Weight | 359.65 g/mol | [1][3] |

| Melting Point | 175-176 °C | [3] |

| Boiling Point | 496 °C | [2][5] |

| Water Solubility | Insoluble | [6][7] |

| Solubility in Solvents | Soluble in DMSO (72 mg/mL) and ethanol (36 mg/mL).[7] Soluble in methanol, 1,2-dichloroethane, n-butyl acetate, and other organic solvents.[8] | [7][8] |

| LogP (Octanol-Water) | 3.48 | [2] |

Chemical Structure

This compound's structure is characterized by a benzimidazole core, substituted with a dichlorophenoxy group and a methylthio group. This unique structure, particularly the chlorinated benzene ring and the absence of a carbamate group, differentiates it from other benzimidazoles and is crucial for its specific activity against Fasciola species.[3]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and characterization of this compound, as well as for studying its mechanism of action. Below are summaries of key experimental procedures.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. One common route starts from 1,2,3-trichlorobenzene.[9] The general steps involved are:

-

Formation of 2,3-dichlorophenol: Hydrolysis of 1,2,3-trichlorobenzene in a high-concentration alkali solution.[10]

-

Condensation: Reaction of 2,3-dichlorophenol with 4,5-dichloro-2-nitroaniline to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.[11]

-

Reduction: The nitro group of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is reduced to an amine, for example, using trichlorosilane in dichloromethane, to yield 4-chloro-5-(2,3-dichlorophenoxy)benzene-1,2-diamine.[2]

-

Cyclization: The resulting diamine is cyclized using a reagent like carbon disulfide to form the benzimidazole-2-thiol ring system.[11]

-

Methylation: The final step involves the methylation of the thiol group with a methylating agent such as dimethyl sulfate to produce this compound.[11]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as toluene and isopropanol.[11]

Determination of Physicochemical Properties

Melting Point: The melting point is determined using a standard capillary melting point apparatus. The powdered compound is packed into a capillary tube, which is then heated in a liquid bath (e.g., paraffin). The temperatures at which melting begins and is complete are recorded.

Solubility: The solubility of this compound in various solvents can be determined using the shake-flask equilibration technique.[8] A supersaturated solution of the compound in the solvent is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).[6]

LogP Determination: The octanol-water partition coefficient (LogP) can be determined experimentally using methods like the shake-flask method or more rapidly by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13]

Mechanism of Action

The anthelmintic activity of this compound is attributed to its ability to disrupt key physiological processes in the parasite. Its primary mechanisms of action include the inhibition of tubulin polymerization and the interference with cellular metabolism.[1][4] this compound is metabolized in the host to its active sulfoxide and sulfone metabolites, which are readily absorbed by the parasite.[1]

Experimental Workflow for Mechanism of Action Studies

Tubulin Polymerization Assay: The inhibitory effect of this compound on tubulin polymerization can be assessed in vitro. Purified tubulin is incubated with this compound or its metabolites, and the extent of microtubule formation is monitored, often by measuring the change in turbidity or fluorescence of a reporter molecule.[5]

Metabolic Studies: The impact of this compound on the parasite's metabolism can be investigated by measuring key metabolic indicators. This can involve incubating live flukes with the drug and subsequently analyzing changes in ATP levels, the activity of mitochondrial enzymes, or the overall metabolic profile using techniques like metabolomics.[14]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | C14H9Cl3N2OS | CID 50248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Solubility of this compound as a factor determining the activity of its solid dispersions with polymers | Khalikov | Russian Journal of Parasitology [vniigis.elpub.ru]

- 7. sphinxsai.com [sphinxsai.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. japsonline.com [japsonline.com]

- 10. CN103360323A - Preparation method of this compound - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. researchgate.net [researchgate.net]

- 13. akjournals.com [akjournals.com]

- 14. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Metabolic Pathways of Triclabendazole in Sheep and Cattle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of triclabendazole (TCBZ), a potent benzimidazole flukicide, in two key ruminant species: sheep and cattle. Understanding the biotransformation and pharmacokinetic profiles of TCBZ is critical for optimizing its therapeutic efficacy, managing potential resistance, and ensuring food safety. This document details the enzymatic processes, presents comparative quantitative data, outlines common experimental protocols, and visualizes the core metabolic and experimental workflows.

Core Metabolic Pathways of this compound

Following oral administration, this compound undergoes extensive and rapid metabolism, primarily through hepatic first-pass metabolism.[1] Consequently, the parent TCBZ is typically not detected in plasma.[1] The biotransformation process involves a series of oxidative reactions, reductions by gut microflora, and subsequent conjugation for excretion. The primary metabolic products are the sulfoxide and sulfone derivatives, which are considered the main pharmacologically active and inactive metabolites, respectively.

The key metabolic transformations are:

-

Sulfoxidation: The initial and most significant metabolic step is the oxidation of the TCBZ thioether group to form this compound sulfoxide (TCBZ-SO). This metabolite is the principal active compound responsible for the flukicidal effect. This reaction is predominantly catalyzed by the Flavin-containing Monooxygenase (FMO) system, with a smaller contribution from the Cytochrome P450 (CYP) enzyme system.[2]

-

Sulfonation: The active TCBZ-SO is further oxidized to the inactive this compound sulfone (TCBZ-SO2). In sheep, both the FMO and CYP systems contribute almost equally to this second oxidation step.[2]

-

Ruminal Reduction: The unique digestive physiology of ruminants plays a crucial role. The microflora within the rumen can perform a reductive step, converting the TCBZ-SO metabolite back into the parent TCBZ.[3] This creates a metabolic loop that can prolong the drug's residence time and the availability of the active sulfoxide metabolite.

-

Hydroxylation and Conjugation: Additional biotransformation pathways include the hydroxylation of the dichlorophenoxy ring of TCBZ and its oxidized metabolites.[4] These hydroxylated compounds are then conjugated with glucuronic acid or sulfate, forming water-soluble compounds that are readily excreted in the bile.[4]

-

Keto-Metabolite Formation: Keto-triclabendazole is another identified metabolite, often utilized as a marker residue for monitoring drug levels in edible tissues.[5][6]

The following diagram illustrates the central metabolic pathways of this compound in ruminants.

Experimental Protocols for Pharmacokinetic Analysis

The characterization of this compound's metabolic fate relies on robust experimental designs. The following protocol is a synthesis of methodologies reported in comparative pharmacokinetic studies in sheep and cattle.[1][7]

2.1. Animal Subjects and Housing

-

Species: Holstein female calves (average weight 150 ± 20.6 kg) and Corriedale female sheep.[1]

-

Health Status: Clinically healthy and free of parasitic infections.

-

Housing & Diet: Animals are typically housed in conditions that allow for natural grazing, such as on high-quality Lucerne pasture, with water provided ad libitum.[1]

-

Acclimatization: A minimum two-week acclimatization period is employed to adapt the animals to the experimental conditions before the study commences.[1]

2.2. Drug Administration

-

Formulation: A commercial suspension of this compound is used.

-

Dosage: A single oral dose of 10 mg/kg body weight is administered.[1][7]

-

Route: Oral drench.

2.3. Sample Collection and Processing

-

Matrix: Blood plasma is the primary matrix for pharmacokinetic analysis.

-

Collection Site: Blood samples are drawn from the jugular vein.[1]

-

Collection Vessels: Samples are collected into heparinized tubes to prevent coagulation.

-

Sampling Times:

-

Processing: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored frozen at -20°C until analysis.[1]

2.4. Analytical Methodology

-

Sample Preparation: Plasma samples undergo an extraction and clean-up procedure, commonly Solid-Phase Extraction (SPE), to isolate the analytes of interest from matrix components.[8]

-

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the standard technique.[8] For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is increasingly employed.[5][9][10]

-

Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is typically used.[8]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Detection: UV detection at a wavelength of approximately 292 nm is common for HPLC methods.[8]

-

-

Quantification: The method is validated for linearity, accuracy, and precision. Analyte concentrations are determined by comparison to a standard curve prepared with reference standards of TCBZ-SO and TCBZ-SO2. The Limit of Quantification (LOQ) for both metabolites is typically around 0.03 µg/mL.[1]

2.5. Pharmacokinetic Data Analysis

-

The plasma concentration-time data for TCBZ-SO and TCBZ-SO2 are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.[7][8]

-

The order and rate of metabolite appearance in the systemic circulation can be assessed using models such as the Wagner-Nelson method.[7][8]

The diagram below outlines the typical workflow for these pharmacokinetic studies.

Quantitative Pharmacokinetic Data

Comparative studies reveal important quantitative differences in the disposition of TCBZ metabolites between cattle and sheep. The rumen's reservoir effect leads to a slow, continuous release of the drug for absorption, resulting in a zero-order appearance of TCBZ-SO in the plasma of both species.[7][11] However, the persistence and concentration of the metabolites vary.

The following tables summarize the key pharmacokinetic parameters for TCBZ-SO and TCBZ-SO2 following a 10 mg/kg oral dose of this compound.

Table 1: Pharmacokinetic Parameters of this compound Sulfoxide (TCBZ-SO)

| Parameter | Unit | Calves (Mean ± SD) | Sheep (Mean ± SD) |

| Cmax (Maximum Concentration) | µg/mL | 13.91 ± 3.49 | 14.86 ± 3.44 |

| Tmax (Time to Cmax) | h | 26.00 ± 6.54 | 22.00 ± 4.90 |

| AUC0-∞ (Area Under the Curve) | µg·h/mL | 468.9 ± 123.0 | 448.5 ± 146.0 |

| t1/2 (Elimination Half-Life) | h | 20.44 ± 5.67 | 15.34 ± 5.65 |

| MRT (Mean Residence Time) | h | 42.11 ± 8.16 | 32.35 ± 8.19 |

Data sourced from Mestorino et al. (2008).[1]

Table 2: Pharmacokinetic Parameters of this compound Sulfone (TCBZ-SO2)

| Parameter | Unit | Calves (Mean ± SD) | Sheep (Mean ± SD) |

| Cmax (Maximum Concentration) | µg/mL | 17.58 ± 2.45 | 11.23 ± 3.12 |

| Tmax (Time to Cmax) | h | 48.00 ± 11.14 | 44.00 ± 8.00 |

| AUC0-∞ (Area Under the Curve) | µg·h/mL | 1297.0 ± 292.0 | 703.1 ± 242.0 |

| t1/2 (Elimination Half-Life) | h | 34.00 ± 12.01 | 24.31 ± 9.68 |

| MRT (Mean Residence Time) | h | 76.60 ± 15.02 | 59.98 ± 12.00 |

Data sourced from Mestorino et al. (2008).[1]

Comparative Analysis:

-

For the active metabolite TCBZ-SO , the maximum plasma concentration (Cmax) and total drug exposure (AUC) are remarkably similar between calves and sheep.[7][11] However, the elimination half-life and mean residence time are significantly longer in calves, indicating a slower elimination rate.

-

For the inactive metabolite TCBZ-SO2 , the differences are more pronounced. Calves exhibit a substantially higher Cmax and a nearly twofold greater AUC compared to sheep.[1] This suggests that either the conversion of TCBZ-SO to TCBZ-SO2 is more extensive or the elimination of TCBZ-SO2 is slower in cattle.

-

The longer persistence of both metabolites in cattle has significant implications for dosing intervals and withdrawal periods compared to sheep.

Conclusion and Implications

The metabolic pathways of this compound in sheep and cattle are qualitatively similar, characterized by rapid hepatic sulfoxidation to the active TCBZ-SO, followed by further oxidation to the inactive TCBZ-SO2. However, significant quantitative differences exist in the pharmacokinetic profiles of these metabolites. Notably, both the active sulfoxide and inactive sulfone metabolites persist for a longer duration in the plasma of cattle than in sheep.

For researchers and drug development professionals, these findings underscore the following key points:

-

Species-Specific Dosages: The pharmacokinetic differences between sheep and cattle must be considered when establishing optimal dosage regimens to ensure sustained therapeutic concentrations at the site of infection.

-

Withdrawal Times: The longer half-life and residence time of metabolites in cattle necessitate different, typically longer, withdrawal periods to ensure that tissue residues fall below established Maximum Residue Limits (MRLs).

-

Resistance Management: A thorough understanding of the metabolic pathways and the role of the active TCBZ-SO metabolite is fundamental to investigating and managing the growing issue of this compound resistance in liver fluke populations.

-

Analytical Method Development: The development of sensitive and specific analytical methods, such as LC-MS/MS, is crucial for accurately quantifying TCBZ and its various metabolites (including sulfoxide, sulfone, keto, and hydroxylated forms) in different biological matrices for both pharmacokinetic and regulatory monitoring purposes.[5][9][10][12]

References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 2. Libro de Resúmenes del Congreso - Pattern of this compound biotransformation in sheep: identification of the main metabolic pathways. - CONICET [bicyt.conicet.gov.ar]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. This compound biotransformation and comparative diffusion of the parent drug and its oxidized metabolites into Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total determination of this compound and its metabolites in bovine tissues using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Genesis of a Potent Anthelmintic: A Technical Guide to the Discovery and History of Triclabendazole

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the discovery, history, and mechanism of action of the potent anthelmintic drug, triclabendazole, has been compiled for researchers, scientists, and drug development professionals. This in-depth resource provides a thorough examination of the drug's journey from a veterinary medicine to an essential treatment for human fascioliasis, complete with quantitative data, detailed experimental protocols, and novel visualizations of its molecular interactions.

A Historical Overview: From Animal Health to Human Hope

This compound, a benzimidazole derivative, was first synthesized in the early 1980s by Ciba-Geigy (now Novartis).[1] Initially developed for veterinary use, it quickly became the primary drug for treating Fasciola hepatica (liver fluke) infections in livestock due to its high efficacy against both mature and immature flukes.[1] The first use of a veterinary formulation of this compound in humans was reported in 1986.[2] Recognizing its potential, a collaboration between the World Health Organization (WHO) and Ciba-Geigy was initiated in the 1990s to formally develop this compound for human use. This led to its approval for human fascioliasis in Egypt in 1997 and in France in 2002.[2] Today, this compound is on the WHO's List of Essential Medicines and remains the drug of choice for treating human fascioliasis worldwide.[3]

Unraveling the Mechanism of Action: A Multi-pronged Attack

The precise mechanism of action of this compound is not fully elucidated but is known to be distinct from other benzimidazoles.[4] It is understood to exert its anthelmintic effect through a combination of actions that disrupt the parasite's fundamental biological processes.

Disruption of the Cytoskeleton

A primary target of this compound and its active metabolites is the parasite's microtubule system. By binding to β-tubulin, a key component of microtubules, the drug inhibits the polymerization of these crucial structures.[4][5] This disruption of the cytoskeleton affects vital cellular processes, including intracellular transport and maintenance of cell shape, ultimately leading to the parasite's demise.[6]

Interference with Energy Metabolism

This compound also interferes with the parasite's energy production. Evidence suggests that it can inhibit adenylate cyclase, an enzyme crucial for the production of cyclic AMP (cAMP).[4][7] A reduction in cAMP levels would have widespread effects on cellular signaling, including the downregulation of protein kinases and disruption of carbohydrate metabolism, thereby starving the parasite of essential energy.[7]

Tegumental Damage

The tegument, or the outer covering of the fluke, is a critical interface for nutrient absorption and protection. This compound and its metabolites are absorbed through the tegument, causing significant ultrastructural damage.[8][9] This includes swelling, edema, and the eventual sloughing of the tegument, exposing the parasite to the host's immune system and further compromising its viability.[9][10]

Quantitative Insights: Efficacy and Pharmacokinetics

The efficacy and pharmacokinetic profile of this compound have been well-documented in numerous studies.

Efficacy Data

This compound has consistently demonstrated high cure rates and significant reductions in parasite load in both human and animal studies.

| Study Population | Dosage | Efficacy Metric | Result | Reference |

| Cuban Patients (chronic F. hepatica) | 20 mg/kg (two 10 mg/kg doses, 12h apart) | Cure Rate (egg-negative at 60 days) | 92.2% (71/77) | [11] |

| Cattle (naturally infected with Fasciola spp.) | 12 mg/kg (single dose) | Proportion of non-egg shedding cattle (day 21) | 95.4% | [12] |

| Cattle (naturally infected with Fasciola spp.) | 12 mg/kg (single dose) | Egg Reduction Rate (day 21) | 99.8% | [12] |

| Sheep (experimentally infected with susceptible F. hepatica) | 10 mg/kg (single dose) | Reduction in fluke count | 99.8% | [13] |

| Rats (experimentally infected with adult F. hepatica) | - | ED50 | 2.7 mg/kg | [14][15] |

| Rats (experimentally infected with adult F. hepatica) | - | ED95 | 11.7 mg/kg | [15] |

Pharmacokinetic Parameters

This compound is administered orally and is rapidly metabolized in the liver to its active sulfoxide and sulfone metabolites.[6] The absorption of the drug is significantly enhanced when taken with food.[16]

| Parameter | Value (in Fascioliasis Patients) | Value (in Normal Subjects) | Reference |

| Cmax (sulfoxide metabolite) | 9.11 ± 1.3 µg/ml | 8.48 ± 0.92 µg/ml | [17][18] |

| Tmax (sulfoxide metabolite) | 3.0 ± 0.4 h | 3.0 ± 0.4 h | [17][18] |

| AUC(0-48h) (sulfoxide metabolite) | 91 ± 10.5 µg·h/ml | 85 ± 6.55 µg·h/ml | [17][18] |

| t1/2 (sulfoxide metabolite) | 7.4 ± 0.6 h | 6.2 ± 0.357 h | [17][18] |

Experimental Cornerstones: Key Methodologies

The understanding of this compound's properties is built upon a foundation of rigorous experimental work. Below are summaries of key experimental protocols.

In Vivo Efficacy Study in a Sheep Model

-

Objective: To determine the efficacy of this compound against a susceptible strain of Fasciola hepatica.

-

Animal Model: Lambs experimentally infected with F. hepatica metacercariae.

-

Treatment Protocol: Eight weeks post-infection, a treatment group receives a single oral dose of this compound (10 mg/kg). A control group remains untreated.

-

Outcome Measures:

-

Fecal egg counts (eggs per gram of feces) are monitored.

-

Serum levels of liver enzymes (e.g., GLDH, γ-GT) are measured to assess liver damage.

-

At 16 weeks post-infection, animals are euthanized, and the number of flukes in the liver is counted.

-

-

Efficacy Calculation: The percentage reduction in fluke burden in the treated group is calculated relative to the untreated control group.[13]

In Vitro Tegumental Damage Assessment using Scanning Electron Microscopy (SEM)

-

Objective: To observe the ultrastructural changes in the fluke's tegument following exposure to this compound.

-

Methodology:

-

Adult Fasciola hepatica are recovered from the bile ducts of infected animals.

-

The flukes are incubated in a suitable culture medium containing this compound sulfoxide (e.g., 50 µg/ml) for various time points.

-

Control flukes are incubated in a drug-free medium.

-

Following incubation, the flukes are fixed, dehydrated, and prepared for SEM.

-

The surface of the tegument is then examined at high magnification to identify any disruptions, swelling, or sloughing.[19]

-

Inhibition of Protein Synthesis Assay

-

Objective: To quantify the effect of this compound on protein synthesis in Fasciola hepatica.

-

Methodology:

-

Tissue slices from adult F. hepatica are prepared.

-

The slices are incubated in a medium containing the active sulfoxide metabolite of this compound at various concentrations.

-

A radiolabeled amino acid, such as [14C] leucine, is added to the medium.

-

The amount of incorporated radioactivity into the tissue proteins is measured using liquid scintillation counting.

-

The inhibition of protein synthesis is calculated by comparing the radioactivity in treated samples to that in untreated controls.[20]

-

Visualizing the Molecular and Developmental Pathways

To better illustrate the complex processes involved in this compound's action and development, the following diagrams have been generated.

Caption: Mechanism of action of this compound against Fasciola hepatica.

Caption: Key milestones in the history of this compound.

The Chemical Blueprint: Synthesis of this compound

The synthesis of this compound has been approached through various routes. A common method involves the following key steps:

-

Condensation: The process often begins with the condensation of a substituted aniline with a dichlorophenol derivative. For example, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline can be used as a starting material.

-

Reduction: The nitro group on the aniline is then reduced to an amine group, forming a diamine intermediate.

-

Cyclization: The diamine intermediate undergoes a ring-closing reaction, often with carbon disulfide, to form the benzimidazolethione core structure.

-

Methylation: The final step is the methylation of the thiol group, typically using a methylating agent like dimethyl sulfate, to yield this compound.

Caption: A generalized workflow for the chemical synthesis of this compound.

This technical guide provides a foundational resource for understanding the critical role of this compound in combating parasitic diseases. The detailed information on its history, mechanism, efficacy, and synthesis is intended to support ongoing research and development efforts in the field of anthelmintic drugs.

References

- 1. This compound: new skills to unravel an old(ish) enigma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in the treatment of human fascioliasis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. researchgate.net [researchgate.net]

- 5. Evidence of sequestration of this compound and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Effect of this compound on the tegument of Schistosoma mansoni: a scanning electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of this compound Efficacy Against Fasciola hepatica by Histopathological Changes Induced in Tegument and Gut of Flukes | Journal of Advanced Veterinary Research [advetresearch.com]

- 10. researchgate.net [researchgate.net]

- 11. The efficacy and tolerability of this compound in Cuban patients with latent and chronic Fasciola hepatica infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Efficacy of this compound and albendazole against Fasciola spp. infection in cattle in Côte d'Ivoire: a randomised blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An experimental study on this compound resistance of Fasciola hepatica in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vivo and in vitro sensitivity of Fasciola hepatica to this compound combined with artesunate, artemether, or OZ78 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo and In Vitro Sensitivity of Fasciola hepatica to this compound Combined with Artesunate, Artemether, or OZ78 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of food on the bioavailability of this compound in patients with fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Fascioliasis on the pharmacokinetic parameters of this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The effect of this compound ("Fasinex") on protein synthesis by the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

Triclabendazole in Livestock: A Deep Dive into Pharmacokinetics and Bioavailability

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of triclabendazole, a widely used flukicide, in key livestock species. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing complex biological processes.

Executive Summary

This compound is a critical tool in the management of fascioliasis in livestock. Its efficacy is intrinsically linked to its pharmacokinetic profile, particularly the biotransformation into its active sulfoxide and less active sulfone metabolites. This guide reveals significant variations in the absorption, distribution, metabolism, and excretion of this compound across different livestock species, including cattle, sheep, goats, and camelids. Understanding these differences is paramount for optimizing dosing strategies, ensuring therapeutic success, and mitigating the development of anthelmintic resistance.

Pharmacokinetic Profiles Across Livestock Species

Following oral administration, this compound is rapidly absorbed and undergoes extensive first-pass metabolism in the liver, meaning the parent compound is often undetectable in systemic circulation.[1][2][3] The primary metabolites, this compound sulfoxide (TCBZ-SO) and this compound sulfone (TCBZ-SO2), are the main compounds found in plasma and are responsible for the drug's flukicidal activity.[1][2]

Comparative Pharmacokinetic Parameters

The tables below summarize the key pharmacokinetic parameters of this compound's primary active metabolite, this compound sulfoxide (TCBZ-SO), and its other major metabolite, this compound sulfone (TCBZ-SO2), in various livestock species following oral administration.

Table 1: Pharmacokinetic Parameters of this compound Sulfoxide (TCBZ-SO) in Livestock

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Cattle | 10 | 9.66 ± 2.15 | 34.9 ± 2.76 | 431 ± 56.9 | 22.5 ± 4.58 | [2][4] |

| Cattle | 12 | ~10-12 | 24-36 | 418.1 | ~24 | [5] |

| Sheep | 10 | 12.7 ± 1.70 | 22.5 ± 1.62 | 407 ± 57.4 | 15.1 ± 2.78 | [2][4] |

| Goats | 12 | 9-19 | 12.8 | - | 22.4 | [3] |

| Camels | 10 | ~6 | ~24 | ~200 | - |

Note: Data for camelids is limited and values are approximate based on graphical representations in the cited literature. "-" indicates data not available.

Table 2: Pharmacokinetic Parameters of this compound Sulfone (TCBZ-SO2) in Livestock

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference |

| Cattle | 10 | 11.4 ± 1.90 | 74.0 ± 5.29 | 1271 ± 223 | 33.1 ± 4.58 | [2][4] |

| Cattle | 12 | ~15 | 48-72 | - | ~40 | [5] |

| Sheep | 10 | 10.3 ± 1.48 | 70.0 ± 4.08 | 985 ± 155 | 23.9 ± 3.42 | [2][4] |

| Goats | 12 | 9-19 | 25.6 | - | 19.4 | [3] |

| Camels | 10 | ~8 | ~48 | ~400 | - |

Note: Data for camelids is limited and values are approximate based on graphical representations in the cited literature. "-" indicates data not available.

Bioavailability and Metabolism

The oral bioavailability of this compound is influenced by factors such as diet and individual animal physiology. The extensive first-pass metabolism results in the systemic circulation being dominated by the sulfoxide and sulfone metabolites.

The metabolic conversion of this compound is a critical step in its activation. This process primarily occurs in the liver and involves two key enzymatic pathways: the flavin-containing monooxygenase (FMO) system and the cytochrome P450 (CYP450) enzyme system. The initial oxidation of this compound to the active this compound sulfoxide is predominantly carried out by the FMO system. Both FMO and CYP450 are involved in the subsequent oxidation to the less active this compound sulfone.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from studies employing standardized experimental protocols. A generalized workflow for a typical oral pharmacokinetic study of this compound in ruminants is outlined below.

Generalized Experimental Workflow

Detailed Methodologies

-

Animal Selection and Housing: Healthy, mature animals of the target species are selected and acclimatized to the study conditions for a period of at least two weeks. Animals are typically housed in individual pens to allow for accurate monitoring and sample collection.[4]

-

Drug Administration: A commercially available formulation of this compound is administered orally as a single dose.[2][4] The dosage is calculated based on the individual body weight of each animal. For ruminants, administration is often directly into the rumen (intraruminal) to bypass the esophageal groove.[3]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. Samples are typically drawn from the jugular vein into heparinized tubes.[2][4] The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug and its metabolites.

-

Plasma Preparation and Storage: Plasma is separated from the blood samples by centrifugation and stored frozen at -20°C or lower until analysis.[2][4]

-

Analytical Method: The concentrations of this compound and its metabolites in plasma are quantified using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometry (MS) detection.[6][7] This involves an extraction step, typically solid-phase extraction, to isolate the analytes from the plasma matrix.[3][6]

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life (t½).[2][4] Non-compartmental analysis is a commonly used method.[2]

Conclusion

The pharmacokinetic profile of this compound in livestock is complex and varies significantly between species. This in-depth guide provides a valuable resource for understanding these nuances. The provided data tables, metabolic pathway diagram, and experimental workflow visualization offer a clear and concise summary of the current state of knowledge. Further research, particularly in camelids, is warranted to fill existing data gaps and further refine our understanding of this important anthelmintic. A thorough comprehension of this compound's pharmacokinetics is essential for its continued effective and sustainable use in the control of fascioliasis in livestock.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetic disposition of this compound in cattle and sheep; discrimination of the order and the rate of the absorption process of its active metabolite this compound sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. sedici.unlp.edu.ar [sedici.unlp.edu.ar]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Mode of Action of Triclabendazole on Tubulin Polymerization

Audience: Researchers, scientists, and drug development professionals.

**Executive Summary

Triclabendazole (TCBZ), a halogenated benzimidazole, is a potent flukicide widely used to treat fascioliasis in both veterinary and human medicine. Its primary mode of action is the disruption of microtubule-dependent processes within the parasite, Fasciola hepatica. This guide provides a comprehensive technical overview of the interaction between this compound and its active metabolites with fluke tubulin, the inhibition of tubulin polymerization, and the downstream cellular consequences leading to parasite death. The information presented herein is intended to support further research and development of novel anthelmintics.

Introduction: The Central Role of Tubulin in Parasite Viability

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental to numerous essential cellular functions in eukaryotes, including cell division, intracellular transport, maintenance of cell shape, and motility.[1] In parasitic helminths such as Fasciola hepatica, the integrity of the microtubule cytoskeleton is critical for processes such as nutrient absorption through the tegument, cellular transport, and reproduction. The disruption of tubulin polymerization and, consequently, microtubule formation is a validated strategy for anthelmintic drug action.

This compound, while belonging to the benzimidazole family of anthelmintics, possesses a unique chemical structure characterized by a chlorinated benzene ring and the absence of a carbamate group.[2] It is administered as a prodrug and is metabolized in the host's liver to its active sulfoxide (TCBZ-SO) and sulphone (TCBZ-SO2) metabolites.[1][3] These metabolites are responsible for the drug's potent flukicidal activity.

Mechanism of Action: Inhibition of Tubulin Polymerization

The core mechanism of this compound's anthelmintic activity is the inhibition of tubulin polymerization in Fasciola hepatica.[1] The active metabolites of TCBZ, particularly the sulfoxide and sulphone forms, are believed to bind to β-tubulin subunits, thereby preventing their polymerization into microtubules.[2][4] This disruption of microtubule dynamics leads to a cascade of events culminating in parasite death.

Binding to β-Tubulin

Pharmacodynamic studies suggest that this compound and its metabolites primarily interact with the β-monomer of the tubulin heterodimer.[5][6] While the precise binding site is still under investigation, it is hypothesized to be in a region that interferes with the conformational changes required for the incorporation of tubulin dimers into growing microtubules.[6]

A key distinction in the mode of action of TCBZ compared to other benzimidazoles is the basis of resistance. In many nematodes, resistance to benzimidazoles is associated with specific single amino acid substitutions in the β-tubulin gene, notably at positions 167, 198, or 200.[7] However, resistance to TCBZ in Fasciola hepatica does not appear to be linked to these common mutations, suggesting a different binding interaction or resistance mechanism.[2][8]

Quantitative Analysis of Tubulin Interaction

Precise, experimentally determined binding affinities (e.g., Kd, IC50) of this compound and its metabolites for purified Fasciola hepatica tubulin are not extensively documented in publicly available literature. However, computational modeling and qualitative experimental data provide valuable insights.

Table 1: Binding Affinity and Efficacy of this compound and its Metabolites

| Compound | Target | Method | Finding | Reference |

| This compound Sulphone (TCBZ-SO2) | F. hepatica β-tubulin isotypes | Molecular Docking | Significantly higher binding affinity than TCBZ or TCBZ-SO (p < 0.05) | [5][6] |

| This compound Sulphoxide (TCBZ-SO) | F. hepatica (susceptible isolate) | In vitro whole organism assay | 50 µg/ml disrupts tubulin organization in the tegument | [8] |

| This compound (TCBZ) | F. hepatica microtubular protein | Colchicine binding assay | Inhibited colchicine binding | [9] |

| This compound (TCBZ) and Metabolites | F. hepatica (adult) | In vitro whole organism assay | All three compounds induced morphological and ultrastructural changes. Order of severity: TCBZ-SO2 > TCBZ-SO > TCBZ | [10] |

Note: The molecular docking data represents a computational prediction of binding affinity and should be interpreted with caution until experimentally validated.

Downstream Cellular Effects of Microtubule Disruption

The inhibition of tubulin polymerization by this compound metabolites triggers a series of detrimental downstream effects in Fasciola hepatica.

Disruption of Tegument and Vitelline Cells

The tegument of F. hepatica is a dynamic, syncytial outer layer crucial for nutrient uptake and immune evasion. Microtubules play a vital role in the transport of secretory vesicles to maintain the tegument. Treatment with TCBZ metabolites leads to extensive damage to the tegument, including swelling and blebbing.[8][10] Similarly, the vitelline cells, which are involved in eggshell formation, show significant ultrastructural damage, including swelling of the endoplasmic reticulum and disruption of Golgi complexes, consistent with the inhibition of microtubule-dependent processes.[11]

Induction of Apoptosis in Reproductive Organs

A critical consequence of microtubule disruption by this compound is the induction of apoptosis in the reproductive organs of susceptible flukes. The failure of mitotic spindle formation during cell division in the testis, ovary, and vitelline follicles triggers programmed cell death.[12][13] This is a key factor in the drug's efficacy, as it halts the parasite's reproductive cycle.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mode of action on tubulin polymerization.

Purification of Tubulin from Fasciola hepatica

This protocol is adapted from a method for purifying tubulin from parasitic nematodes and may require optimization for Fasciola hepatica.[1]

Materials:

-

Live adult Fasciola hepatica

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 0.1 M PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA, protease inhibitors)

-

DEAE-Sephadex column

-

Polymerization buffer (e.g., 0.1 M MES pH 6.4, 1 mM EGTA, 0.5 mM MgCl2, 1.0 M glycerol, 1 mM GTP)

-

Depolymerization buffer (ice-cold polymerization buffer without glycerol and GTP)

-

High-speed centrifuge

Procedure:

-

Collect live F. hepatica and wash thoroughly with ice-cold PBS.

-

Homogenize the flukes in ice-cold lysis buffer.

-

Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to obtain a clear supernatant (cytosolic extract).

-

Apply the supernatant to a DEAE-Sephadex column pre-equilibrated with lysis buffer.

-

Wash the column extensively with lysis buffer.

-

Elute the tubulin-containing fraction with a salt gradient (e.g., 0.1-1.0 M KCl in lysis buffer).

-

Identify tubulin-rich fractions using SDS-PAGE and Western blotting with an anti-tubulin antibody.

-

Pool the tubulin-containing fractions and induce polymerization by adding polymerization buffer and incubating at 37°C for 30-60 minutes.

-

Pellet the microtubules by centrifugation at high speed at 37°C.

-

Resuspend the microtubule pellet in ice-cold depolymerization buffer and incubate on ice for 30 minutes to depolymerize the microtubules.

-

Clarify the solution by centrifugation at high speed at 4°C to remove any aggregates. The supernatant contains purified, assembly-competent tubulin.

-

Determine the protein concentration and store aliquots in liquid nitrogen.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Materials:

-

Purified F. hepatica tubulin

-

Polymerization buffer (as above)

-

This compound, TCBZ-SO, and TCBZ-SO2 stock solutions in DMSO

-

96-well clear-bottom plates

-

Temperature-controlled spectrophotometer

Procedure:

-

Prepare serial dilutions of TCBZ and its metabolites in polymerization buffer. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

-

On ice, add the drug dilutions to the wells of a 96-well plate.

-

Add purified tubulin to each well to a final concentration of 1-2 mg/mL.

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves.

-

Determine the rate of polymerization (Vmax) and the extent of polymerization (maximal absorbance) for each condition.

-

Calculate IC50 values by plotting the percentage of inhibition of polymerization versus drug concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-based)

Materials:

-

Purified F. hepatica tubulin

-

Fluorescent tubulin reporter (e.g., DAPI)

-

Polymerization buffer

-

TCBZ and metabolite stock solutions

-

96-well black plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Follow steps 1 and 2 of the turbidimetric assay, using a black plate.

-

Add the fluorescent reporter to the polymerization buffer.

-

Add purified tubulin to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30 seconds for 60-90 minutes.

-

Analyze the data as described for the turbidimetric assay.

Conclusion and Future Directions

This compound's mode of action is centered on the disruption of tubulin polymerization in Fasciola hepatica, a mechanism executed by its active sulfoxide and sulphone metabolites. This leads to a cascade of cellular disruptions, including damage to the tegument and vitelline cells, and critically, the induction of apoptosis in the parasite's reproductive organs.

While the fundamental mechanism is understood, several areas warrant further investigation:

-

Quantitative Binding Studies: Experimental determination of the binding affinities of TCBZ metabolites to purified F. hepatica tubulin is essential for a more precise understanding of their interaction and for structure-activity relationship studies.

-

Structural Biology: Elucidation of the crystal structure of F. hepatica β-tubulin in complex with TCBZ metabolites would provide invaluable information for the rational design of new flukicides that can overcome resistance.

-

Mechanisms of Resistance: The molecular basis of TCBZ resistance in F. hepatica remains an area of active research. Understanding non-tubulin-based resistance mechanisms is crucial for the development of next-generation anthelmintics.

This technical guide provides a solid foundation for researchers in the field and highlights the key areas where further research will be most impactful.

References

- 1. Purification and characterisation of tubulin from the parasitic nematode, Ascaridia galli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evidence of sequestration of this compound and associated metabolites by extracellular vesicles of Fasciola hepatica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protein Modelling and Molecular Docking Analysis of Fasciola hepatica β-Tubulin's Interaction Sites, with this compound, this compound Sulphoxide and this compound Sulphone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. livestockscience.in [livestockscience.in]

- 8. This compound-resistant Fasciola hepatica: beta-tubulin and response to in vitro treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fasciola hepatica: action in vitro of this compound on immature and adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relative activity of this compound metabolites against the liver fluke, Fasciola hepatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fasciola hepatica: disruption of the vitelline cells in vitro by the sulphoxide metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fasciola hepatica: histological demonstration of apoptosis in the reproductive organs of flukes of this compound-sensitive and this compound-resistant isolates, and in field-derived flukes from this compound-treated hosts, using in situ hybridisation to visualise endonuclease-generated DNA strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Triclabendazole Sulfoxide and Sulfone: The Core Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclabendazole (TCBZ) stands as a cornerstone in the treatment of fascioliasis, a parasitic disease caused by liver flukes of the Fasciola genus.[1][2] Its high efficacy against both mature and immature stages of these parasites distinguishes it from other benzimidazole anthelmintics.[3][4] The therapeutic success of this compound is not attributed to the parent drug alone, but primarily to its rapid and extensive metabolism into two key active metabolites: this compound sulfoxide (TCBZ-SO) and this compound sulfone (TCBZ-SO2).[1][5] This technical guide provides a comprehensive overview of these active metabolites, focusing on their pharmacokinetic profiles, mechanisms of action, and the experimental methodologies used to evaluate their activity.

Pharmacokinetics of this compound and its Active Metabolites

Following oral administration, this compound undergoes extensive first-pass metabolism in the liver, where it is oxidized to this compound sulfoxide and subsequently to this compound sulfone.[1] The sulfoxide metabolite is generally considered the more active component.[6] The absorption of this compound is significantly enhanced by the presence of food, which can increase the peak plasma concentrations (Cmax) and the area under the concentration-time curve (AUC) of both the parent drug and its sulfoxide metabolite.[6][7][8][9]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and its active metabolites in humans and various animal species.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (Single 10 mg/kg oral dose)

| Parameter | This compound | This compound Sulfoxide | This compound Sulfone |

| Cmax | - | 1.16 mmol/L[6] | - |

| Tmax | 3.0 ± 0.4 hours[6] | 3-4 hours[7] | - |

| AUC | - | 5.72 mmol*h/L[6] | - |

| Half-life (t½) | ~8 hours[2][6] | ~14 hours[2][6] | ~11 hours[2][6] |

| Plasma Protein Binding | 96.7%[6][10] | 98.4%[6][10] | 98.8%[6][10] |

Table 2: Comparative Pharmacokinetic Parameters of this compound Metabolites in Cattle and Sheep (10 mg/kg oral dose)

| Species | Metabolite | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) |

| Cattle | TCBZ-SO | - | - | - |

| TCBZ-SO2 | - | - | - | |

| Sheep | TCBZ-SO | 10.8[3] | 18-22[3] | - |

| TCBZ-SO2 | 12.6[3] | 36-42[3] | - |

Note: A direct comparison of Cmax, Tmax, and AUC between cattle and sheep from the provided search results is limited. One study notes that the values of AUC(0-infinity) and C(max) of TCBZ-SO did not differ between species, while other kinetic parameters had higher values in calves than in sheep. For TCBZ-SO2, t(max) was the only parameter that did not differ, with other parameters being higher in calves.[11]

Mechanism of Action

The precise mechanism of action of this compound and its active metabolites is not fully elucidated, but it is known to differ from other benzimidazoles.[7] The primary mode of action involves the disruption of microtubule formation in the fluke's cells.[1][7]

This compound and its sulfoxide and sulfone metabolites are absorbed by the tegument of both immature and mature flukes.[2][7][10] This leads to several downstream effects:

-